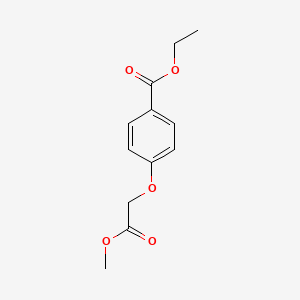![molecular formula C15H9ClF2N2S B4420592 4-[(2-chloro-4,5-difluorobenzyl)thio]quinazoline](/img/structure/B4420592.png)
4-[(2-chloro-4,5-difluorobenzyl)thio]quinazoline
Übersicht
Beschreibung
4-[(2-chloro-4,5-difluorobenzyl)thio]quinazoline is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of quinazoline derivatives and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-[(2-chloro-4,5-difluorobenzyl)thio]quinazoline involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of tyrosine kinases, which are enzymes that are involved in the growth and division of cancer cells. Additionally, this compound has been found to inhibit the activity of various proteins such as STAT3 and NF-κB, which are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to exhibit anti-inflammatory and anti-bacterial activity by inhibiting the production of pro-inflammatory cytokines and the growth of bacteria. Furthermore, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(2-chloro-4,5-difluorobenzyl)thio]quinazoline in lab experiments include its high potency and selectivity for specific enzymes and proteins. Additionally, this compound has been found to exhibit low toxicity and high solubility in water, which makes it suitable for in vivo studies. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for research on 4-[(2-chloro-4,5-difluorobenzyl)thio]quinazoline. One potential direction is to study the efficacy of this compound in combination with other anti-cancer drugs for the treatment of various types of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its specific targets in cancer cells. Furthermore, future research could explore the potential applications of this compound in the treatment of other diseases such as neurodegenerative diseases and bacterial infections.
Wissenschaftliche Forschungsanwendungen
4-[(2-chloro-4,5-difluorobenzyl)thio]quinazoline has been extensively studied in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been found to exhibit anti-inflammatory and anti-bacterial activity. Additionally, this compound has been studied for its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
4-[(2-chloro-4,5-difluorophenyl)methylsulfanyl]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2S/c16-11-6-13(18)12(17)5-9(11)7-21-15-10-3-1-2-4-14(10)19-8-20-15/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHDNXBLEKSVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC(=C(C=C3Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4420521.png)

![2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4420543.png)

![1-(1H-imidazol-4-ylacetyl)-4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B4420549.png)


![N-{3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B4420572.png)
![5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B4420573.png)

![methyl 1-[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B4420609.png)
![N-{3-[5-(ethylthio)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4420615.png)
![1-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B4420625.png)